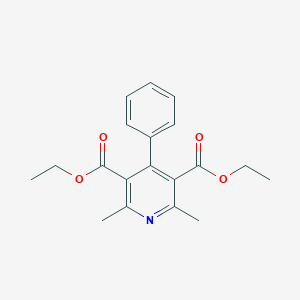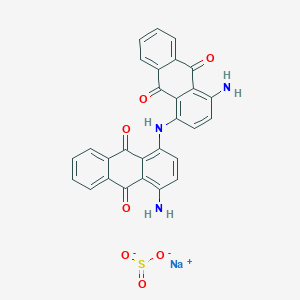
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is a chemical compound with the molecular formula C19H21NO4 . It is a solid substance and is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .
Synthesis Analysis
The synthesis of new diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylates follows a multistep synthetic route . The procedure for the synthesis of a specific derivative involves the reaction of a precursor compound with phthaleic anhydride in ethanol containing glacial acetic acid .
Molecular Structure Analysis
The molecular structure of “Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” has been established by spectral and elemental analyses . The compound has a molecular weight of 327.38 .
Chemical Reactions Analysis
“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .
Physical And Chemical Properties Analysis
“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is a solid substance with a melting point of 64°C . It has a molecular weight of 327.38 and a molecular formula of C19H21NO4 .
Applications De Recherche Scientifique
Anti-Corrosion Potential
This compound has been found to have significant anti-corrosion potential . It was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS . The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M .
Antimicrobial Properties
The compound has demonstrated antimicrobial prowess against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillus niger . It outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .
Antioxidant Capabilities
The antioxidant potential of this compound was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark . It was found to have an IC50 value of 113.964±0.076 µg/ml . This indicates that it has a significant antioxidant potential.
Hydrogen Source in Conjugate Reduction
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is used as a hydrogen source in conjugate reduction . This makes it valuable in various chemical reactions where a hydrogen source is needed.
Organocatalytic Reductive Amination
This compound is also used as a hydrogen source in organocatalytic reductive amination . This is a type of reaction where an amine is formed by the reduction of a carbonyl group, which is an important process in the synthesis of many organic compounds.
Safety And Hazards
The compound carries the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDKSJMDSZZJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348071 |
Source


|
| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
CAS RN |
1539-44-2 |
Source


|
| Record name | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














